
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as DMPT, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and primates. DMPT has been used as a tool to study the underlying mechanisms of Parkinson's disease and other neurological disorders.
Wirkmechanismus
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide exerts its neurotoxic effects by inhibiting the mitochondrial complex I, which is involved in the production of ATP. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage neurons and lead to cell death. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to induce apoptosis in dopaminergic neurons through the activation of caspase-3.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, which can lead to a decrease in dopamine levels in the brain. This can cause Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to increase oxidative stress and induce apoptosis in neurons, which can contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and other neurological disorders. However, N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has limitations as a research tool, as it can only mimic certain aspects of Parkinson's disease and does not fully replicate the complexity of the disease.
Zukünftige Richtungen
There are several future directions for research involving N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative diseases that target the underlying mechanisms of the disease. Another area of interest is the development of new animal models of Parkinson's disease that better replicate the complexity of the disease. Additionally, research is needed to further elucidate the biochemical and physiological effects of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide on neurons and to identify potential therapeutic targets for the treatment of neurodegenerative diseases.
Synthesemethoden
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 3,4,5-trimethyl-1H-pyrazole in the presence of a base catalyst. The resulting intermediate is then reacted with butanoyl chloride to yield N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been used extensively in scientific research to study the underlying mechanisms of Parkinson's disease and other neurological disorders. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been used to study the role of oxidative stress in neurodegenerative diseases and to develop new treatments for these disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)10-13(3)21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTESVGCYBOUUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

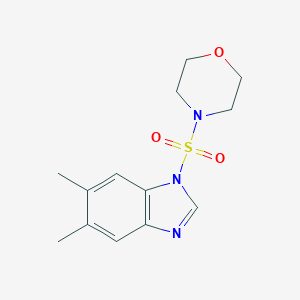
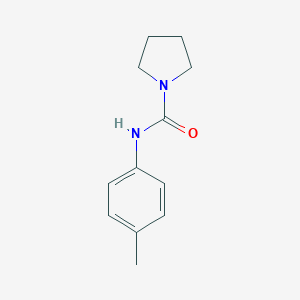

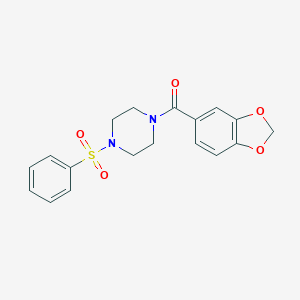

![2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497054.png)


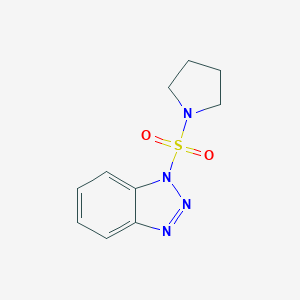
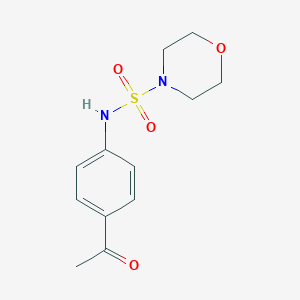
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B497062.png)
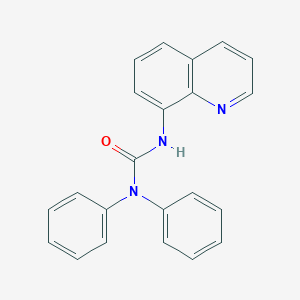
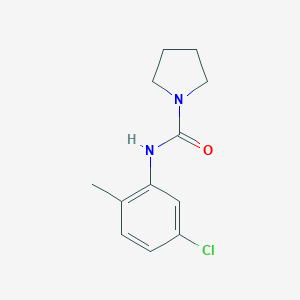
![1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497066.png)